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Compound of Interest

Compound Name: 2-Chloropyrrolo[1,2-b]pyridazine

CAS No.: 893723-58-5

Cat. No.: B12123365

Get Quote

Abstract & Strategic Overview
The pyrrolo[1,2-b]pyridazine scaffold is a bioisostere of indole and azaindole, offering unique

solubility and hydrogen-bonding profiles. The 2-chloro derivative is a high-value intermediate,

serving as a versatile electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig

aminations to install pharmacophores at the "head" of the molecule.

Direct chlorination of the parent pyrrolo[1,2-b]pyridazine is not recommended due to the high

electron density of the pyrrole ring, which directs electrophilic aromatic substitution (EAS) to

positions 5, 6, or 7, rather than the electron-deficient pyridazine ring (position 2).

Therefore, this protocol utilizes a "Pyridazine-First" approach: starting with the chlorine already

installed on the pyridazine ring and annealing the pyrrole ring via a mesoionic cycloaddition-

decarboxylation sequence.

Retrosynthetic Analysis
The strategy disconnects the pyrrole ring to reveal a mesoionic dipole formed from a

pyridazinone acetic acid derivative.
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Figure 1: Retrosynthetic logic prioritizing the preservation of the C2-Chlorine bond.

Detailed Experimental Protocol
Phase 1: Precursor Synthesis (N-Alkylation)
Objective: Functionalize 6-chloro-3(2H)-pyridazinone to create the dipole precursor.

Reagents:

Starting Material: 6-Chloro-3(2H)-pyridazinone (1.0 equiv)

Reagent: Ethyl bromoacetate (1.2 equiv)

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)

Solvent: Acetone (reagent grade) or DMF (for faster rates)

Procedure:

Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-Chloro-3(2H)-

pyridazinone (10.0 g, 76.6 mmol) and

(21.2 g, 153 mmol) in Acetone (150 mL).

Addition: Add Ethyl bromoacetate (10.2 mL, 92 mmol) dropwise over 10 minutes at room

temperature.

Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The

starting material (

) should disappear, converting to the N-alkylated product (

).

Workup: Cool to room temperature and filter off the inorganic salts. Evaporate the filtrate

under reduced pressure.
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Purification: The residue is typically pure enough for the next step. If needed, recrystallize

from Ethanol/Water.

Target: Ethyl 2-(6-chloro-3-oxopyridazin-2(3H)-yl)acetate.

Yield Expectation: >90%.[1]

Phase 2: Hydrolysis to Acid
Objective: Generate the free carboxylic acid required for mesoionic formation.

Procedure:

Hydrolysis: Dissolve the ester from Phase 1 in THF (50 mL) and add 1M NaOH (100 mL).

Stir at room temperature for 2 hours.

Acidification: Cool to 0°C. Acidify carefully with conc. HCl to pH ~2.

Isolation: The acid usually precipitates. Filter the white solid, wash with cold water, and dry in

a vacuum oven at 50°C.

Target: 2-(6-Chloro-3-oxopyridazin-2(3H)-yl)acetic acid.

Phase 3: Mesoionic Cycloaddition (The Key Step)
Objective: Construct the pyrrole ring via a [3+2] cycloaddition of the in situ generated

münchnone (mesoionic species) with an alkyne.

Mechanism: The acid is dehydrated by acetic anhydride to form a mesoionic oxazolo[3,2-

b]pyridazin-2-one (a 1,3-dipole). This dipole reacts with ethyl propiolate (dipolarophile),

followed by spontaneous loss of

to form the pyrrolo[1,2-b]pyridazine core.

Reagents:

Substrate: Acid from Phase 2 (1.0 equiv)

Dipolarophile: Ethyl propiolate (3.0 equiv)
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Solvent/Reagent: Acetic Anhydride (

) (10–15 volumes)

Temperature: 90°C – 100°C

Procedure:

Setup: In a dry flask under nitrogen, suspend the Acid (5.0 g) in Acetic Anhydride (50 mL).

Reaction: Add Ethyl propiolate (7.8 mL). Heat the mixture to 90°C.

Observation: Evolution of

gas will be observed. Maintain heating for 4 hours until gas evolution ceases and LCMS
indicates conversion.

Workup: Evaporate the acetic anhydride under reduced pressure (use a rotary evaporator

with a robust trap). Co-evaporate with toluene to remove traces of acid.

Purification: Purify the dark residue by flash column chromatography (SiO2, Gradient: 0–

40% EtOAc in Hexanes).

Target: Ethyl 2-chloropyrrolo[1,2-b]pyridazine-5-carboxylate.[2]

Note: The ester group typically ends up at position 5 or 7 depending on steric control;

position 5 is favored with propiolates.

Phase 4: Decarboxylation to Final Target
Objective: Remove the ester directing group to yield the 2-chloro derivative.

Procedure:

Saponification: Hydrolyze the ester (2.0 g) using LiOH (3 equiv) in THF/Water (1:1) at 60°C

for 2 hours. Acidify to isolate the carboxylic acid intermediate. Dry thoroughly.

Thermal Decarboxylation: Mix the dry carboxylic acid with copper powder (10% w/w) in

Quinoline or Diphenyl ether.
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Heating: Heat to 200°C–220°C for 30–60 minutes.

evolution will be vigorous.

Workup: Cool and dilute with EtOAc. Wash extensively with 1M HCl (to remove Quinoline)

and Brine.

Final Purification: Flash chromatography (Hexanes/EtOAc) or sublimation.

Final Target:2-Chloropyrrolo[1,2-b]pyridazine.[2][3]

Characterization & Data
Parameter Specification / Expectation

Appearance Pale yellow to off-white solid

Molecular Formula C7H5ClN2

Molecular Weight 152.58 g/mol

MS (ESI+)
[M+H]+ = 153.0 / 155.0 (3:1 ratio characteristic

of Cl)

1H NMR (DMSO-d6)

Pyridazine Ring: Doublet at ~8.5 ppm (H4),

Doublet at ~7.2 ppm (H3). Pyrrole Ring:

Multiplets at ~6.8–7.8 ppm (H5, H6, H7).

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water.

Critical Process Parameters & Troubleshooting
Figure 2: Critical checkpoints in the synthetic workflow.

Troubleshooting Table
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Issue Probable Cause Corrective Action

Low Yield in Phase 3
Wet starting acid or old Acetic

Anhydride.

Dry acid in vacuum oven >12h.

Distill Ac2O before use.

Incomplete Decarboxylation Temperature too low.
Ensure internal temp >200°C.

Use Copper bronze catalyst.

Regioisomer Mixtures Non-selective cycloaddition.

Use Ethyl Propiolate (sterically

small) to favor 5-ester. Purify

by column before

decarboxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-2-chloropyrrolo-1-2-b-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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